1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol
Description
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound known for its unique chemical properties and applications. This compound is a Schiff base, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in various chemical reactions and their ability to form stable complexes with metals.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[(2-hydroxy-5-propylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H19NO2/c1-2-5-14-8-10-20(23)18(12-14)21-13-17-16-7-4-3-6-15(16)9-11-19(17)22/h3-4,6-13,22-23H,2,5H2,1H3 |
InChI Key |
HGMTUYBBTMPXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C=CC3=CC=CC=C32)O |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the condensation reaction between 2-hydroxy-5-propylbenzaldehyde and 2-hydroxy-1-naphthylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with various metal ions
Biology: The compound’s ability to form complexes with metal ions makes it useful in biological studies, particularly in the detection and quantification of metal ions in biological samples.
Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs. Its ability to selectively bind to metal ions can be leveraged for targeted drug delivery and diagnostic applications.
Industry: The compound is used in the development of sensors and detection systems for metal ions, particularly aluminum ions. Its high selectivity and sensitivity make it suitable for environmental monitoring and industrial applications.
Mechanism of Action
The mechanism of action of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL involves its ability to form stable complexes with metal ions. The imine group (C=N) and hydroxyl groups (OH) in the compound act as coordination sites, binding to metal ions through coordination bonds. This complexation can lead to changes in the compound’s fluorescence properties, making it useful as a sensor for metal ions.
The molecular targets and pathways involved in the compound’s action depend on the specific metal ion it interacts with. For example, in the detection of aluminum ions, the compound forms a complex with Al3+ ions, leading to a fluorescence enhancement that can be measured and quantified.
Comparison with Similar Compounds
1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL can be compared with other Schiff bases and metal ion sensors:
1-[(2-Hydroxyphenylimino)methyl]naphthalen-2-ol: Similar in structure but may have different substituents affecting its selectivity and sensitivity.
2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar coordination properties but different applications.
5-(Diphenylamino)-2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: A compound with enhanced fluorescence properties due to additional functional groups.
The uniqueness of 1-[(E)-[(2-HYDROXY-5-PROPYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL lies in its high selectivity and sensitivity for aluminum ions, making it particularly useful in environmental and biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
